molecular formula C55H81ClN4O10 B12369099 Cy3-PEG7-SCO

Cy3-PEG7-SCO

Cat. No.: B12369099
M. Wt: 993.7 g/mol
InChI Key: RPCCUISPECJLCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cy3-PEG7-SCO is synthesized by attaching seven PEG units to the Cyanine 3 dye. The SCO group is then introduced, which can covalently bond to amino groups. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process ensures high purity and consistency, which is crucial for its applications in scientific research .

Chemical Reactions Analysis

Types of Reactions

Cy3-PEG7-SCO primarily undergoes substitution reactions where the SCO group reacts with amino groups of proteins or peptides. This reaction forms a stable covalent bond, making it useful for labeling and detection purposes .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include amino acids, peptides, and proteins. The reactions are typically carried out under mild conditions to preserve the integrity of the biological molecules .

Major Products

The major products formed from these reactions are this compound-labeled proteins or peptides. These labeled molecules are used in various analytical and diagnostic applications .

Mechanism of Action

The mechanism of action of Cy3-PEG7-SCO involves the covalent bonding of the SCO group to the amino groups of proteins or peptides. This bonding forms a stable complex that can be detected using fluorescence techniques. The molecular targets are typically lysine residues on proteins or peptides .

Comparison with Similar Compounds

Similar Compounds

    Cy3-PEG4-SCO: Similar to Cy3-PEG7-SCO but contains four PEG units.

    Cy5-PEG7-SCO: A derivative of Cyanine 5 (Cy5) with seven PEG units.

    Cy3-PEG7-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of the SCO group.

Uniqueness

This compound is unique due to its combination of seven PEG units and the SCO group, which provides enhanced solubility and specific reactivity with amino groups. This makes it particularly useful for labeling and detecting proteins and peptides in complex biological samples .

Properties

Molecular Formula

C55H81ClN4O10

Molecular Weight

993.7 g/mol

IUPAC Name

cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C55H80N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h13-16,18,21-26,45H,6-10,12,17,19,27-44H2,1-5H3,(H-,56,57,60,61);1H

InChI Key

RPCCUISPECJLCA-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]

Origin of Product

United States

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